molecular formula C16H25NO2 B259137 1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol

1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol

Cat. No. B259137
M. Wt: 263.37 g/mol
InChI Key: XZGLTDWPPLANGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol, commonly known as DMPP, is a chemical compound that has been increasingly studied for its potential applications in scientific research. DMPP is a piperidine derivative and belongs to the class of compounds known as beta-adrenergic receptor agonists. It has been found to have a wide range of effects on the human body, including both physiological and biochemical effects.

Mechanism of Action

DMPP works by binding to and activating beta-adrenergic receptors in the body. This activation leads to an increase in the production of cyclic adenosine monophosphate (cAMP), which in turn leads to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
DMPP has been found to have a wide range of biochemical and physiological effects on the body. These effects include an increase in heart rate and blood pressure, an increase in metabolic rate, and an increase in the production of certain hormones such as adrenaline and noradrenaline.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMPP in lab experiments is its ability to selectively activate beta-adrenergic receptors. This allows researchers to study the specific effects of beta-adrenergic receptor activation on various physiological and biochemical processes. However, one of the limitations of using DMPP in lab experiments is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for research involving DMPP. One area of research involves the development of new drugs that target beta-adrenergic receptors. Another area of research involves the use of DMPP as a tool for studying the role of beta-adrenergic receptors in various disease states, such as heart disease and diabetes. Additionally, there is potential for the development of new diagnostic tools based on DMPP and its effects on beta-adrenergic receptors.

Synthesis Methods

The synthesis of DMPP is a complex process that involves several steps. One of the most common methods for synthesizing DMPP is through the reaction of 1-(2,4-dimethylphenoxy)-3-chloropropane with piperidine in the presence of a base such as potassium carbonate. This reaction results in the formation of DMPP as a white crystalline solid.

Scientific Research Applications

DMPP has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of DMPP as a beta-adrenergic receptor agonist. Beta-adrenergic receptors are found throughout the body and play a key role in regulating various physiological processes, including heart rate, blood pressure, and metabolism.

properties

Product Name

1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

1-(2,4-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol

InChI

InChI=1S/C16H25NO2/c1-13-6-7-16(14(2)10-13)19-12-15(18)11-17-8-4-3-5-9-17/h6-7,10,15,18H,3-5,8-9,11-12H2,1-2H3

InChI Key

XZGLTDWPPLANGO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(CN2CCCCC2)O)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2CCCCC2)O)C

Origin of Product

United States

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